

2,3-Difluoro-5-methylbenzonitrile CAS number and properties

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Compound of Interest

Compound Name: 2,3-Difluoro-5-methylbenzonitrile

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An In-Depth Technical Guide to **2,3-Difluoro-5-methylbenzonitrile** for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2,3-Difluoro-5-methylbenzonitrile**, a fluorinated aromatic nitrile that is increasingly recognized for its utility as a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, applications, and safe handling.

Core Compound Identity and Properties

2,3-Difluoro-5-methylbenzonitrile is a substituted benzonitrile featuring two fluorine atoms and a methyl group on the aromatic ring. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of **2,3-Difluoro-5-methylbenzonitrile**

Property	Value	Source(s)
CAS Number	1003712-18-2	[1][2][3]
Molecular Formula	C ₈ H ₅ F ₂ N	[1][4]
Molecular Weight	153.13 g/mol	[1][4]
Appearance	Typically a solid	[4]
Purity	Commercially available in various purities (e.g., 98%)	[1]
Solubility	Low solubility in water; soluble in common organic solvents such as dichloromethane and chloroform.	[4]

Synthesis and Spectroscopic Characterization

The synthesis of fluorinated benzonitriles often involves nucleophilic aromatic substitution or metal-catalyzed cyanation reactions. While a specific, detailed synthesis for **2,3-Difluoro-5-methylbenzonitrile** is not readily available in the provided search results, a plausible synthetic route can be inferred from methodologies used for analogous compounds. For instance, the synthesis of a related isomer, 2,4-Difluoro-5-methylbenzonitrile, is achieved through the cyanation of 1,5-difluoro-2-iodo-4-methylbenzene using cuprous cyanide.[5] Another common approach involves the dehydration of an aldoxime intermediate.[6]

A generalized, plausible synthetic workflow is outlined below:

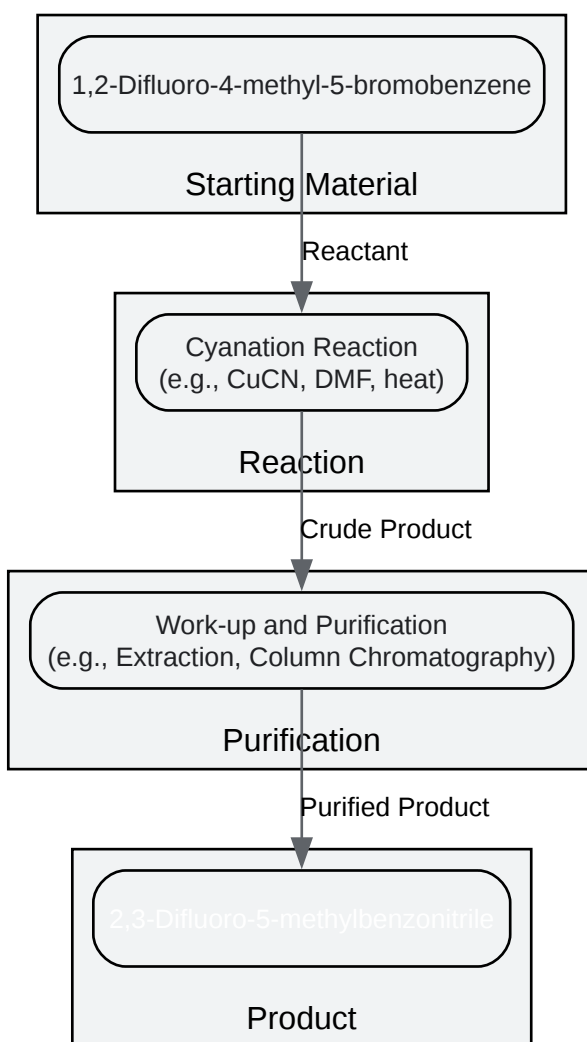


Figure 1: Plausible Synthetic Workflow

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Caption: A conceptual workflow for the synthesis of **2,3-Difluoro-5-methylbenzonitrile**.

Spectroscopic Characterization: The structural confirmation of **2,3-Difluoro-5-methylbenzonitrile** relies on standard analytical techniques. While specific spectral data should be obtained from the Certificate of Analysis (COA) provided by the supplier, the expected spectroscopic signatures would include:

- ^1H NMR: Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the fluorine substituents.

- ^{13}C NMR: Resonances for the aromatic carbons, the nitrile carbon, and the methyl carbon. Carbon-fluorine couplings are expected.
- ^{19}F NMR: Signals indicating the chemical environment of the two fluorine atoms.
- FT-IR: A characteristic sharp peak for the nitrile ($\text{C}\equiv\text{N}$) stretching vibration.
- Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Suppliers like BLD Pharm may provide access to NMR, HPLC, and LC-MS data for their products.[\[7\]](#)

Applications in Drug Discovery and Materials Science

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[\[8\]](#) The nitrile group is also a key pharmacophore in numerous approved drugs, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[\[9\]](#)

2,3-Difluoro-5-methylbenzonitrile, as a fluorinated building block, is of significant interest in the development of novel therapeutics. Its utility is highlighted by the role of similar fluorinated benzonitriles in the discovery of potent enzyme inhibitors and receptor modulators.

- **Enzyme Inhibition:** A related isomer, 2,4-Difluoro-5-methylbenzonitrile, is a crucial intermediate in the synthesis of novel poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[\[5\]](#) The fluorine atoms can form critical hydrogen bonds within the enzyme's active site, enhancing the inhibitor's potency.[\[5\]](#)
- **Receptor Modulation:** Substituted benzonitriles are integral to the structure of negative allosteric modulators (NAMs) for receptors like the metabotropic glutamate receptor 5 (mGlu5), which are targets for various neurological disorders.[\[10\]](#)[\[11\]](#)
- **Materials Science:** Fluorinated benzonitriles are also used in the synthesis of materials for organic light-emitting diodes (OLEDs), such as emitters with thermally activated delayed fluorescence (TADF) characteristics.[\[12\]](#)

The diagram below illustrates the potential role of a drug candidate derived from **2,3-Difluoro-5-methylbenzonitrile** in modulating a signaling pathway.

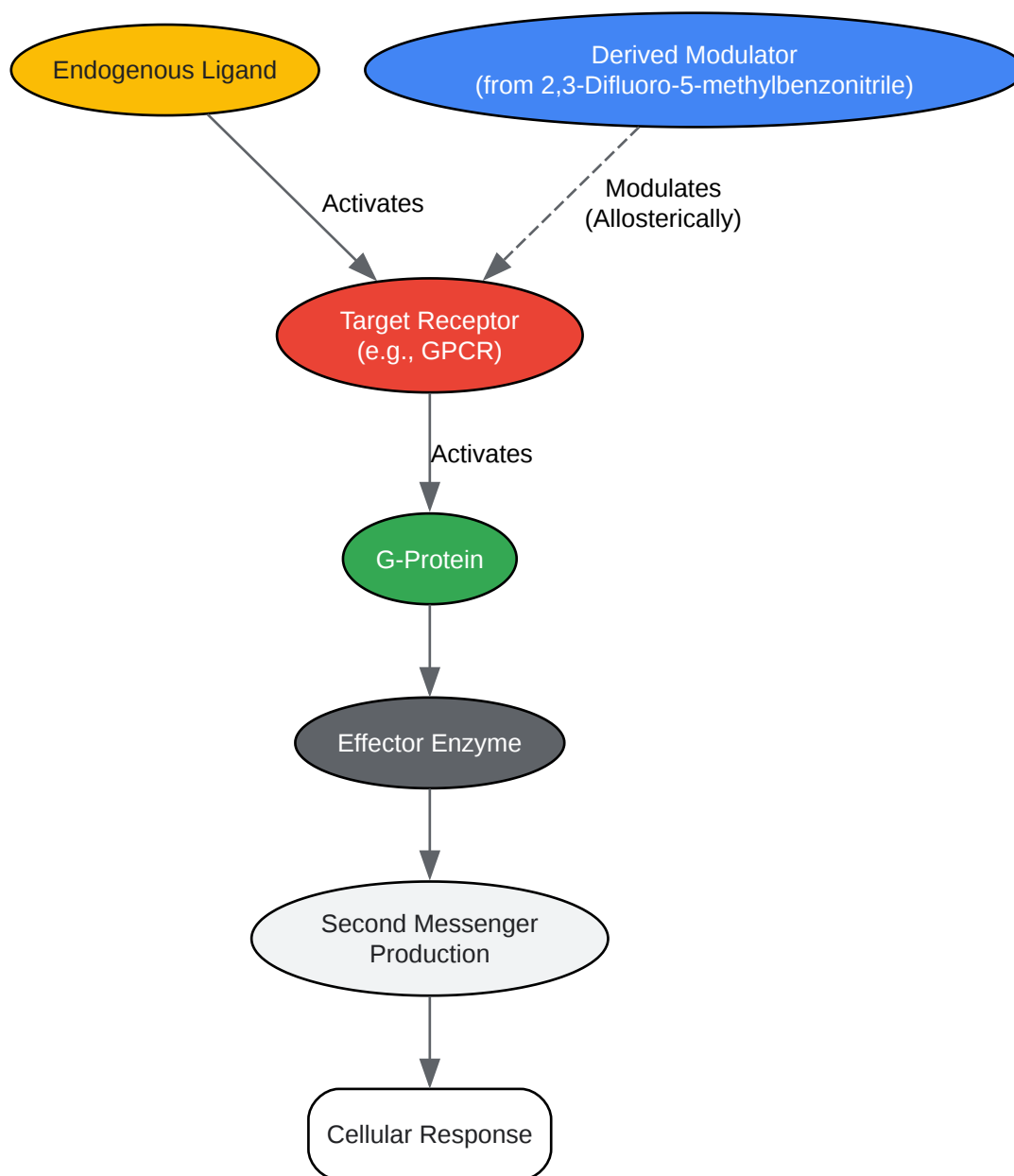


Figure 2: Conceptual Role in Pathway Modulation

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Caption: Modulation of a G-protein-coupled receptor pathway by a hypothetical drug.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2,3-Difluoro-5-methylbenzonitrile** was not found in the search results, data for structurally similar compounds provide guidance on potential hazards. Related fluorinated benzonitriles are classified as causing skin and eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin.[13][14][15][16]

Precautionary Measures:

- Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][15] Avoid breathing dust, fumes, or vapors.[15] Wash hands thoroughly after handling.[13]
- First Aid:
 - Eyes: In case of contact, immediately rinse with plenty of water for several minutes. Seek medical attention if irritation persists.[13]
 - Skin: Wash off with soap and plenty of water.[13]
 - Inhalation: Move the person to fresh air.[13]
 - Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[13]
- Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[4][13]

Disclaimer: This information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling **2,3-Difluoro-5-methylbenzonitrile**.

Conclusion

2,3-Difluoro-5-methylbenzonitrile is a valuable chemical intermediate with significant potential in the fields of drug discovery and materials science. Its unique combination of fluorine and nitrile functionalities makes it an attractive building block for creating novel molecules with enhanced properties. Researchers should handle this compound with

appropriate safety precautions and refer to supplier-specific documentation for detailed characterization and safety information.

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